4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a thieno[3,2-d]pyrimidine moiety, and a triazolone ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including condensation reactions, cyclization, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate, which undergoes condensation with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities
Uniqueness
4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20N6OS |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H20N6OS/c1-21-17(24)23(12-2-3-12)15(20-21)11-4-7-22(8-5-11)16-14-13(6-9-25-14)18-10-19-16/h6,9-12H,2-5,7-8H2,1H3 |
InChI Key |
RLXLABBSMKKSBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC4=C3SC=C4)C5CC5 |
Origin of Product |
United States |
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